4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride
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Overview
Description
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the CAS Number: 5912-18-5 . It has a molecular weight of 187.03 . The IUPAC name for this compound is 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine .
Molecular Structure Analysis
The InChI code for 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine is 1S/C7H4Cl2N2/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H, (H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 187.03 . The compound is stored in a refrigerator, suggesting that it may be sensitive to heat .Scientific Research Applications
Versatile Building Blocks in Organic Synthesis
4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride serves as a valuable building block in organic synthesis. It has been employed in the efficient synthesis of 4-substituted 7-azaindole derivatives through simple nucleophilic displacement, demonstrating its versatility in the construction of complex heterocyclic structures (Figueroa‐Pérez et al., 2006).
Foundation for Alkaloid Synthesis
The compound has been isolated as part of the synthesis process of alkaloids, such as the dihydrate of (+)-vasicinol hydrochloride from Peganum harmala L. This highlights its role in the synthesis and study of natural products and their derivatives, which are critical in the development of new pharmaceuticals and understanding biological processes (Khan et al., 2009).
Synthetic Methodologies
Researchers have utilized this compound in developing novel synthetic methodologies. For instance, it has been involved in a one-pot, four-component synthesis process leading to the creation of pyrindines and tetrahydroquinolines, showcasing the compound's utility in facilitating complex chemical transformations (Yehia et al., 2002).
Chemical Reactivity and Transformation Studies
The reactivity of this compound has been explored in various studies, such as in the synthesis of 5-methoxylated 3-pyrrolin-2-ones via rearrangement, which are pivotal for the preparation of agrochemicals or medicinal compounds. These studies provide insights into the reactivity and potential transformations of this compound, expanding its applicability in different domains of chemical research (Ghelfi et al., 2003).
Role in Metal-Organic Frameworks (MOFs) and Coordination Chemistry
This compound has also found applications in the field of coordination chemistry, particularly in the self-assembly of lanthanide helicate coordination polymers into 3D metal-organic framework structures. Such research demonstrates its potential in the design and synthesis of novel materials with applications in catalysis, separation, and storage (Ghosh & Bharadwaj, 2004).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . The compound may also cause eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Properties
IUPAC Name |
4,6-dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2.ClH/c8-6-1-4-2-10-3-5(4)7(9)11-6;/h1,10H,2-3H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSSIEATHBDEGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=NC(=C2CN1)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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